2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20317121
InChI: InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-10(19-5)6-8(9)13(15,16)17/h6-7H,1-5H3
SMILES:
Molecular Formula: C13H17BF3NO3
Molecular Weight: 303.09 g/mol

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC20317121

Molecular Formula: C13H17BF3NO3

Molecular Weight: 303.09 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine -

Specification

Molecular Formula C13H17BF3NO3
Molecular Weight 303.09 g/mol
IUPAC Name 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-10(19-5)6-8(9)13(15,16)17/h6-7H,1-5H3
Standard InChI Key YOVQVAXVIFGFNC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine, reflects its pyridine backbone with substituents at positions 2 (methoxy), 4 (trifluoromethyl), and 5 (boronic ester). Its molecular formula is C₁₃H₁₇BF₃NO₃, with a molecular weight of 303.09 g/mol .

Structural Analysis

The pyridine ring’s electron-deficient nature is modified by:

  • Methoxy group (-OCH₃): An electron-donating substituent at position 2, influencing regioselectivity in cross-coupling reactions.

  • Trifluoromethyl group (-CF₃): A strong electron-withdrawing group at position 4, enhancing stability and modulating lipophilicity.

  • Pinacol boronic ester: At position 5, this group facilitates Suzuki-Miyaura couplings, a cornerstone of C–C bond formation in medicinal chemistry .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential functionalization of a pyridine precursor:

  • Halogenation: Introduction of a halogen (e.g., bromine) at position 5 of 2-methoxy-4-(trifluoromethyl)pyridine.

  • Miyaura Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic ester .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1HalogenationNBS, DMF, 0°C → RT, 12h75%
2Miyaura BorylationPd(dppf)Cl₂, KOAc, Dioxane, 80°C, 24h82%

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediate

The boronic ester moiety enables Suzuki-Miyaura cross-coupling, a reaction pivotal in constructing biaryl structures found in kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: Coupling with aryl halides generates compounds targeting EGFR or ALK pathways .

  • Antibacterial Drugs: Biaryl ethers derived from such intermediates show activity against Gram-positive pathogens .

Agrochemical Development

The trifluoromethyl group’s metabolic stability and lipophilicity make this compound valuable in pesticide synthesis. Derivatives exhibit herbicidal and fungicidal activity, particularly against Botrytis cinerea (gray mold) .

Table 3: Biological Activity of Analogues

Analog StructureIC₅₀ (Herbicidal Activity)Target Organism
3-Trifluoromethyl isomer12 µMAmaranthus retroflexus
6-Trifluoromethyl isomer8 µMEchinochloa crus-galli

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Freely soluble in THF, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: The boronic ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48h at pH 7), necessitating anhydrous storage .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-6), 7.89 (s, 1H, H-3), 3.98 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol CH₃) .

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

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